3-Methylflavone-8-carboxylic acid

Catalog No.
S576165
CAS No.
3468-01-7
M.F
C17H12O4
M. Wt
280.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylflavone-8-carboxylic acid

CAS Number

3468-01-7

Product Name

3-Methylflavone-8-carboxylic acid

IUPAC Name

3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

InChI

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)

InChI Key

KMMBBZOSQNLLMN-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3

Synonyms

3-Methyl-2-phenylchromone-8-carboxylic Acid;

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3

3-Methylflavone-8-carboxylic acid is a flavonoid compound characterized by a methyl group at the 3-position and a carboxylic acid at the 8-position of the flavone structure. Its molecular formula is C₁₇H₁₂O₄, with a molar mass of approximately 280.28 g/mol. This compound is notable for its various biological activities and potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a metabolite of flavoxate hydrochloride, a medication used primarily for urinary disorders .

Research suggests that MFCA does not possess the antispasmodic activity of its parent compound, flavoxate []. However, studies have shown that MFCA exhibits phosphodiesterase (PDE) inhibiting activity []. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both important second messengers in cellular signaling pathways []. Inhibiting PDEs can lead to increased levels of cAMP and cGMP, potentially affecting various cellular processes.

Biological Activity:

  • Phosphodiesterase (PDE) Inhibition

    MFCA has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. These secondary messengers are involved in various cellular processes, including smooth muscle relaxation and signal transduction. Studies indicate that MFCA's PDE inhibitory activity might contribute to its effects on the urinary bladder. [Source: National Institutes of Health, ]

  • Urinary Bladder Activity

    In vivo studies in rats have demonstrated that MFCA can increase bladder volume capacity, decrease micturition pressure, and inhibit voiding contractions. These findings suggest that MFCA may play a role in the therapeutic effects of flavoxate on urinary bladder function, possibly through its modulation of cAMP-PDE signaling. [Source: National Institutes of Health, ]

, including:

  • Oxidation: It can be synthesized from 8-alkenyl-3-methylflavones through oxidation using potassium permanganate in a pyridine/water medium at elevated temperatures .
  • Acylation: The compound can be acylated to form various derivatives, enhancing its pharmacological properties .
  • Hydrolysis: The ester forms of 3-methylflavone-8-carboxylic acid can be hydrolyzed to yield the free acid .

Research indicates that 3-methylflavone-8-carboxylic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its therapeutic effects against oxidative stress-related diseases .
  • Metabolite Activity: It acts as a significant metabolite of flavoxate hydrochloride, indicating its role in the pharmacokinetics of this drug .
  • Potential Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, although more research is needed to fully elucidate this activity .

Several methods are documented for synthesizing 3-methylflavone-8-carboxylic acid:

  • Oxidative Method:
    • Starting with 8-allyl-3-methylflavone, the compound is oxidized using potassium permanganate in pyridine and water at controlled temperatures .
  • Chlorination and Acylation:
    • A multi-step process that involves chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis. This method utilizes methyl salicylate as a starting material and achieves high yields with minimal impurities .
  • Hydrolysis of Methyl Esters:
    • The methyl esters of 3-methylflavone-8-carboxylic acid can be hydrolyzed using potassium hydroxide to yield the carboxylic acid form .

3-Methylflavone-8-carboxylic acid finds various applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting urinary tract disorders.
  • Analytical Chemistry: Used in spectrofluorimetric determination methods for analyzing its presence in biological samples .
  • Research Tool: Its unique properties make it valuable for studying flavonoid metabolism and pharmacology.

Studies have explored the interactions of 3-methylflavone-8-carboxylic acid with proteins and enzymes. Notably, it has been investigated for its protein-binding properties, particularly concerning its relationship with flavoxate hydrochloride and its metabolites. This research aids in understanding its pharmacokinetics and potential therapeutic effects .

Several compounds share structural similarities with 3-methylflavone-8-carboxylic acid:

Compound NameStructure CharacteristicsUnique Features
Flavoxate HydrochlorideContains a piperidine ringUsed for urinary disorders; active metabolite includes 3-methylflavone-8-carboxylic acid
7-HydroxyflavoneHydroxyl group at position 7Exhibits different antioxidant properties
QuercetinAdditional hydroxyl groups at positions 3 and 5Known for strong antioxidant effects
ApigeninLacks carboxylic acid functionalityExhibits anti-inflammatory properties

These compounds illustrate the diversity within the flavonoid class while highlighting the unique structural features of 3-methylflavone-8-carboxylic acid that contribute to its specific biological activities and applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.4

Appearance

White solid

Melting Point

234-238 °C

UNII

O8RCM70C48

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3468-01-7

Wikipedia

3-methylflavone-8-carboxylic acid

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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